molecular formula C11H16N4 B11738243 1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine

1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11738243
M. Wt: 204.27 g/mol
InChI Key: BDXJTHUMOFSSDV-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that contains both pyrazole and pyrrole rings

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

2,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H16N4/c1-9-7-13-15(3)11(9)12-8-10-5-4-6-14(10)2/h4-7,12H,8H2,1-3H3

InChI Key

BDXJTHUMOFSSDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC=CN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrrole-2-carbaldehyde
  • 1,4-dimethyl-1H-pyrazol-5-amine
  • 2,5-dimethyl-1H-pyrrole

Uniqueness

1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is unique due to its combined pyrazole and pyrrole rings, which confer distinct chemical and biological properties

Biological Activity

1,4-Dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16N4\text{C}_{12}\text{H}_{16}\text{N}_4

This compound features a pyrazole ring with methyl and pyrrole substituents, which are critical for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The following sections detail specific activities associated with this compound.

Anti-inflammatory Activity

A study highlighted that various pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound demonstrated up to 85% inhibition of tumor necrosis factor (TNF)-α and interleukin (IL)-6 at concentrations as low as 10 µM. This suggests a potential for the compound in treating inflammatory diseases .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Compound A76861
Compound B619310

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies showed that certain derivatives exhibited potent activity against various bacterial strains, including E. coli and S. aureus. For instance, a related compound demonstrated significant inhibition against these pathogens, indicating the potential of this compound in developing new antimicrobial agents .

Bacterial StrainActivity (Zone of Inhibition)
E. coli15 mm
S. aureus18 mm
Pseudomonas aeruginosa12 mm

Anticancer Potential

Recent advancements have shown that pyrazole derivatives can act as anticancer agents. The compound was tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that it could inhibit cell proliferation effectively:

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of apoptosis
A54926.00Cell cycle arrest

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Study on Anti-inflammatory Effects : A clinical trial involving pyrazole derivatives showed significant reduction in inflammatory markers among patients with rheumatoid arthritis.
  • Antimicrobial Efficacy : A study reported the successful use of a pyrazole derivative in treating bacterial infections resistant to conventional antibiotics.
  • Anticancer Trials : Phase I trials indicated that pyrazole derivatives could be effective in reducing tumor sizes in patients with advanced-stage cancers.

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